

Application Note & Protocol: Solvolysis of 2-Bromo-2,3-dimethylbutane

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Compound of Interest

Compound Name: 2-Bromo-2,3-dimethylbutane

Cat. No.: B3344068

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Abstract

This document provides a detailed experimental protocol for studying the solvolysis of **2-bromo-2,3-dimethylbutane**. As a tertiary alkyl halide, its reaction in a polar protic solvent is a classic example of a first-order nucleophilic substitution (S_N1) and elimination (E1) pathway, proceeding through a stable tertiary carbocation intermediate.^{[1][2]} This protocol outlines two key experiments: a kinetic study to determine the reaction rate constant and a product analysis to identify the resulting substitution and elimination products. The methodologies are designed for researchers in organic chemistry, chemical kinetics, and drug development to investigate reaction mechanisms and the factors influencing them.

Principle and Reaction Mechanism

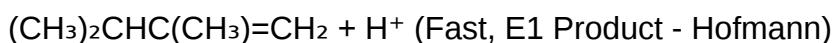
The solvolysis of **2-bromo-2,3-dimethylbutane** proceeds via a two-step $S_N1/E1$ mechanism. The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a stable tertiary carbocation and a bromide ion.^{[2][3]} This step is unimolecular, and thus the reaction follows first-order kinetics, with the rate dependent only on the concentration of the alkyl halide.^{[2][4][5]}

Once formed, the planar carbocation intermediate can react in two ways:

- S_N1 Pathway: The carbocation is attacked by a nucleophile (the solvent), leading to a substitution product. If the solvent is an ethanol/water mixture, this results in an ether and an alcohol.

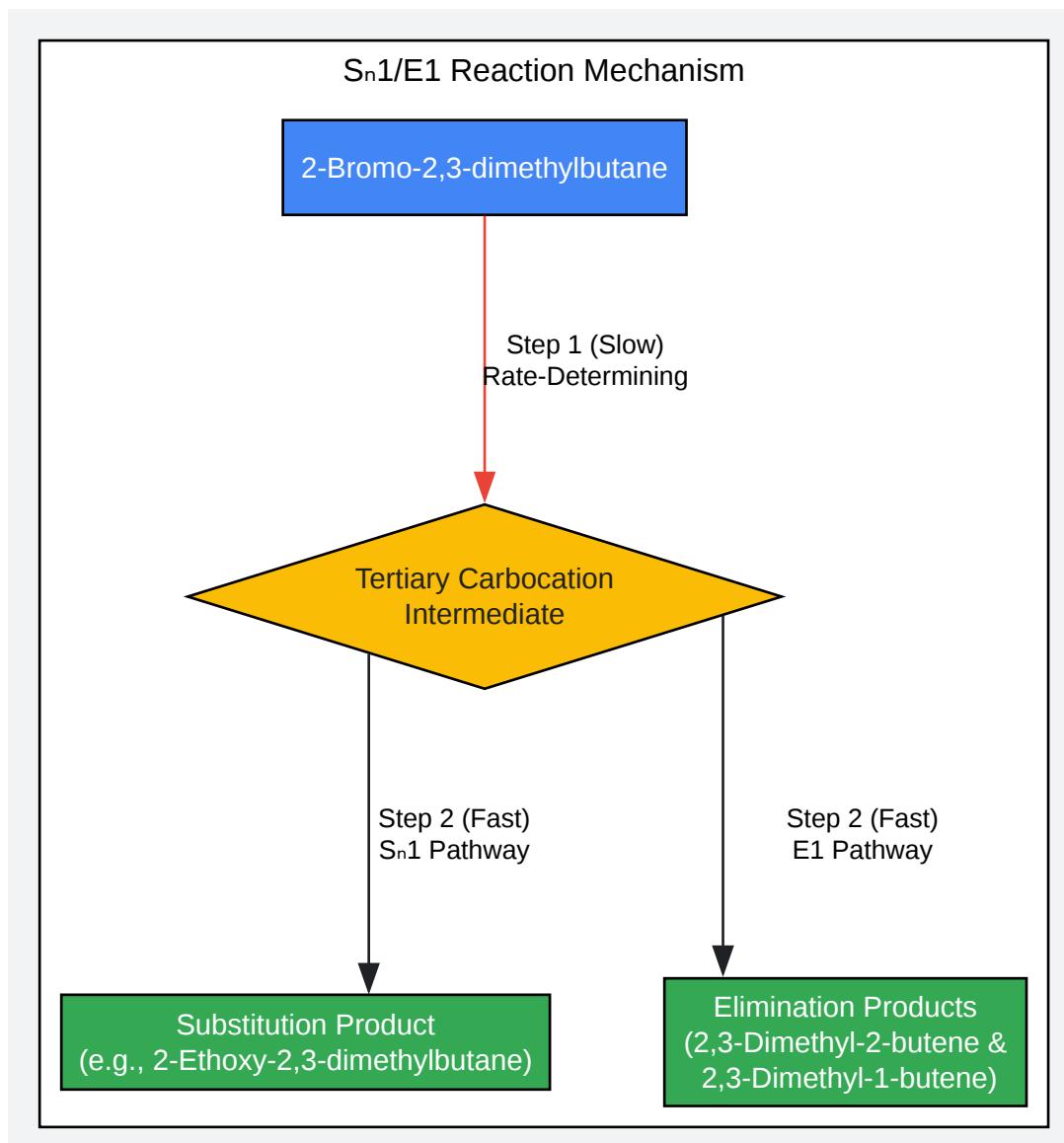
- E1 Pathway: The solvent acts as a base, abstracting a proton from a carbon atom adjacent to the positive charge, which results in the formation of alkenes.[6][7]

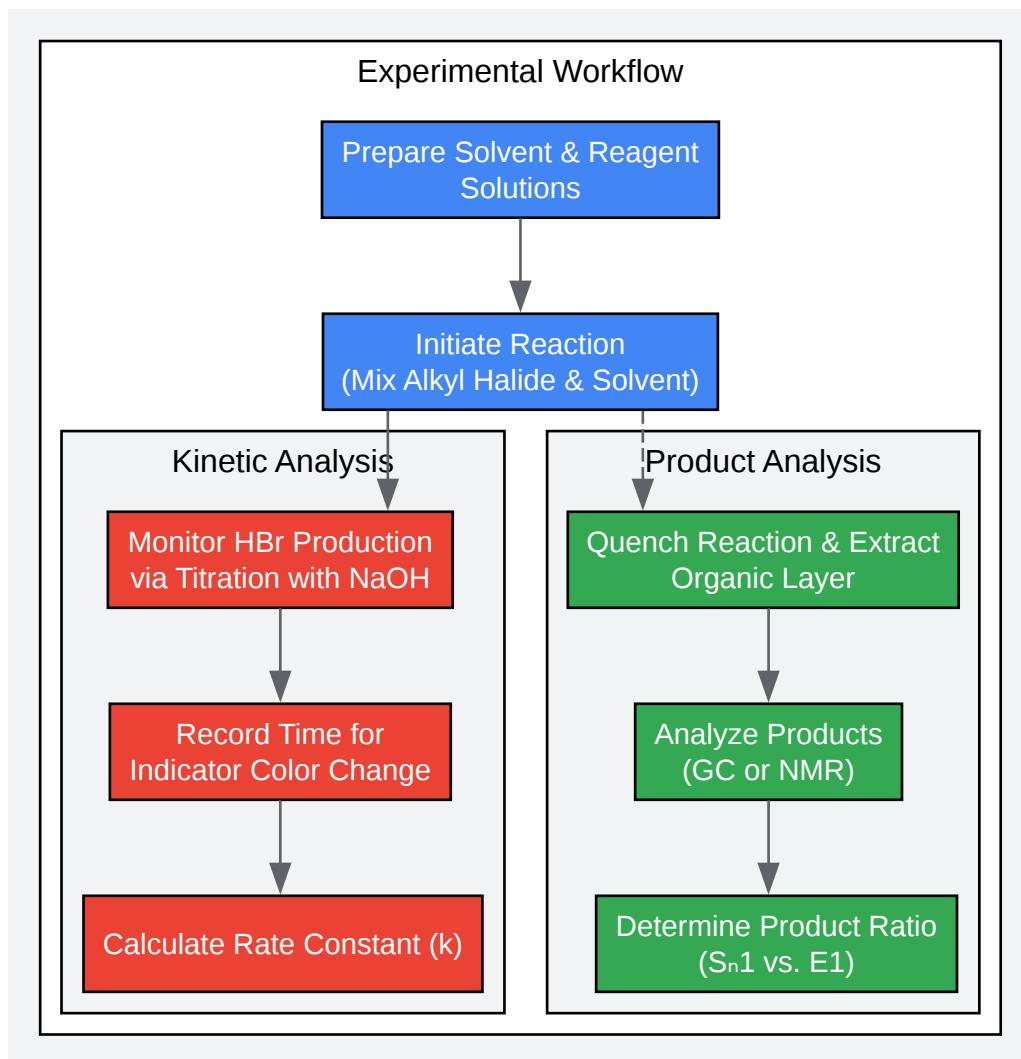
The overall reaction can be summarized as follows:



(Where ROH is the solvent, e.g., H₂O or CH₃CH₂OH)

Visualized Reaction Pathway and Workflow





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